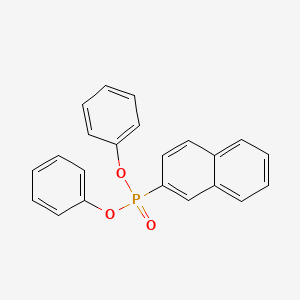

Diphenyl naphthalen-2-ylphosphonate

Description

Properties

CAS No. |

61676-52-6 |

|---|---|

Molecular Formula |

C22H17O3P |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

2-diphenoxyphosphorylnaphthalene |

InChI |

InChI=1S/C22H17O3P/c23-26(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H |

InChI Key |

KBFDBQOWYKOOBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C2=CC3=CC=CC=C3C=C2)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The most widely reported method for synthesizing diphenyl naphthalen-2-ylphosphonate involves a palladium-catalyzed decarbonylation reaction between naphthalen-2-ylcarboxylic acid and triaryl phosphites. This reaction employs a catalytic system comprising palladium(II) acetate and 1,4-bis(diphenylphosphino)butane (dppb) as the ligand, with triethylamine as a base in dioxane solvent under inert nitrogen atmosphere. The mechanism proceeds through oxidative addition of the carboxylic acid to palladium, followed by decarbonylation to generate an acyl-palladium intermediate. Subsequent nucleophilic attack by the triaryl phosphite facilitates phosphonate ester formation, with elimination of carbon monoxide and aryl groups.

Standard Laboratory-Scale Synthesis

The optimized procedure for synthesizing this compound (3s) involves the following steps:

- Reagent Setup : Combine naphthalen-2-ylcarboxylic acid (0.2 mmol), triphenyl phosphite (0.3 mmol), triethylamine (0.6 mmol), dppb (2.5 mol%), and dioxane (2 mL) in a Schlenk tube under nitrogen.

- Reaction Conditions : Heat the mixture at 140°C for 25 hours.

- Workup : Concentrate the reaction mixture under reduced pressure and purify via column chromatography (ethyl acetate/petroleum ether gradient).

This method yields the target compound with high purity, as evidenced by $$ ^1H $$ NMR spectroscopy (400 MHz, CDCl$$ _3 $$), which displays characteristic aromatic proton resonances between δ 7.2–8.3 ppm and a distinct singlet for the naphthalenyl protons.

Scale-Up Synthesis and Industrial Feasibility

A demonstrated scale-up protocol (4 mmol scale) maintains reaction efficiency while adjusting solvent volume and catalyst loading:

Characterization and Analytical Validation

Critical spectroscopic data for this compound include:

- $$ ^1H $$ NMR (CDCl$$ _3 $$) : Aromatic protons at δ 7.21–7.54 (m, 14H, naphthalenyl and phenyl), with coupling constants consistent with phosphonate ester geometry.

- $$ ^{31}P $$ NMR : A singlet at δ 15–17 ppm, confirming the phosphonate moiety.

Alternative Synthetic Routes and Methodological Variations

Additive-Enhanced Decarbonylation

Procedural modifications, such as the addition of water (1.0 equiv) during the reaction (Procedure II), marginally improve yields by facilitating intermediate stabilization. Comparative studies show that post-reaction aqueous workups (Procedure III) at 120°C followed by ambient stirring achieve similar efficiency, suggesting flexibility in purification protocols.

Photocatalytic Disulfide-Phosphonate Coupling

Emerging methods utilizing cesium lead bromide (CsPbBr$$ _3 $$) nanocrystals under white LED irradiation demonstrate novel S–S bond formations. While primarily used for disulfide synthesis, this photocatalytic approach could theoretically be adapted for phosphonate esterification by substituting thiophenols with phosphite nucleophiles.

Optimization Studies and Reaction Parameter Analysis

A comparative analysis of decarbonylation conditions reveals critical insights:

| Parameter | Procedure I (Standard) | Procedure II (H$$ _2$$O Added) | Procedure III (Post-H$$ _2$$O) |

|---|---|---|---|

| Temperature (°C) | 140 | 140 | 120 → Ambient |

| Time (h) | 25 | 25 | 25 + 1 |

| Additive | None | H$$ _2$$O (1.0 equiv) | H$$ _2$$O (post-reaction) |

| Yield (Comparative) | High | Slightly Improved | Comparable |

Key findings:

- Elevated temperatures (140°C) drive decarbonylation but risk side reactions with sensitive substrates.

- Water additives marginally enhance intermediate solubility without compromising phosphonate integrity.

Critical Comparison of Preparation Methods

Palladium-Catalyzed Decarbonylation

- Advantages : High regioselectivity, scalability, and compatibility with diverse aryl phosphites.

- Limitations : Requires inert atmosphere and expensive palladium catalysts.

Lewis Acid-Catalyzed Approaches

- Potential : Adaptable for sterically hindered substrates but unproven for naphthalenyl systems.

- Drawbacks : Moderate yields and limited substrate scope.

Photocatalytic Methods

Applications and Derivative Synthesis

This compound serves as a precursor for:

- Ligand Design : Chelating agents in transition metal catalysis.

- Polymer Chemistry : Flame-retardant additives due to phosphorus content.

- Pharmaceutical Intermediates : Prodrug formulations leveraging hydrolytic stability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl naphthalen-2-ylphosphonate undergoes several types of chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenyl naphthalen-2-ylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and receptors.

Mechanism of Action

The mechanism by which diphenyl naphthalen-2-ylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary structural distinction between diphenyl naphthalen-2-ylphosphonate and its analogs lies in the substituent attached to the phosphorus atom. Below is a comparative analysis with key analogs:

Host-Guest Interactions and Solvent Effects

While direct data on this compound are unavailable, studies on phosphine analogs (e.g., diphenyl(4-adamantylphenyl)phosphine, AdTPP) highlight the role of substituent bulkiness and solvent polarity in host-guest interactions. AdTPP exhibited a higher association constant (Kf ≈ 2 × 10<sup>2</sup>) compared to simpler phosphines in supercritical CO2 (scCO2), attributed to its bulky adamantyl group enhancing binding efficiency . By analogy, the naphthalen-2-yl group in this compound may similarly improve host-guest interactions in non-aqueous media due to its aromatic bulk.

Reactivity and Stability

- Steric Effects : The naphthalen-2-yl group’s bulk may reduce reactivity in nucleophilic substitution reactions compared to diphenyl methylphosphonate, where the smaller methyl group allows easier access to the phosphorus center .

- Thermal Stability : Aromatic substituents like naphthalen-2-yl typically enhance thermal stability due to delocalized π-electron systems, whereas methyl-substituted phosphonates may degrade more readily under high temperatures.

Solubility and Phase Behavior

- Polar solvents like scCO2 may improve the solubility of bulky phosphonates, as seen in phosphine analogs, where polar supercritical phases enhance host-guest binding .

- Methyl-substituted phosphonates are more soluble in organic solvents (e.g., dichloromethane or toluene) compared to naphthalen-2-yl derivatives, which may require specialized solvents .

Notes on Limitations

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical properties and applications.

Q & A

Basic Research Question

- HPLC/GC : Determine chemical purity (>99%) using C18 columns (acetonitrile/water gradient) .

- NMR : Confirm substitution patterns (e.g., ³¹P NMR δ 20–25 ppm for phosphonate groups) .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 367.1) .

How can researchers design phosphonate-based probes for real-time monitoring of biological processes?

Advanced Research Question

Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.